molecular formula CH8N4O3S B1580497 Guanidine sulfamate CAS No. 50979-18-5

Guanidine sulfamate

Cat. No. B1580497
CAS RN: 50979-18-5
M. Wt: 156.17 g/mol
InChI Key: LNEUSAPFBRDCPM-UHFFFAOYSA-N
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Description

Guanidine Sulfamate, also known as Aminomethanamidine Sulfamate, Iminourea Sulfamate, or Carbamidine Sulfamate, is a compound with the molecular formula CH₅N₃xH₃NO₃S . It is used as a flame retardant and is also found in the form of its calcium salt . It is used as an additive for detergent compositions and other chemical products .


Synthesis Analysis

Guanidine Sulfamate can be synthesized from the reaction mixture of urea and an ammonium aqua-ammonosulfate, such as ammonium imidosulfonate . The hydrolysis in this method is carried out at a temperature not exceeding 100° C, preferably at about 70° C . After the hydrolysis reaction, the hydrolysis product is admixed with calcium hydroxide or oxide and the desired Guanidine Sulfamate is obtained from the liquid portion from which the excess of the calcium ions has been removed .


Molecular Structure Analysis

The molecular formula of Guanidine Sulfamate is CH₈N₄O₃S . It has an average mass of 156.164 Da and a Monoisotopic mass of 156.031708 Da .


Chemical Reactions Analysis

Guanidines, including Guanidine Sulfamate, have received much attention due to their important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .


Physical And Chemical Properties Analysis

Guanidine Sulfamate has a melting point of 128°C . Its molecular weight is 156.16 .

Scientific Research Applications

Synthesis and Heterocyclization

  • Synthesis of Alkoxy- and Aminomethylene Derivative Guanidine Sulfamates : Research has explored the alkoxylation and aminomethylation reactions of guanidine sulfamates, resulting in high-yield products. These derivatives, when heterocyclized, form functionally substituted pyrimidines and exhibit significant bactericidal properties (Mammadov et al., 2016).

Flame Retardant Properties

  • Flame Retardant Efficiency in Wood Pulp Paper : Guanidine sulfamate, when used as a flame retardant for wood pulp paper, showed differing efficiencies and mechanisms compared to guanidine phosphate. Analysis through various techniques like thermogravimetric analysis and scanning electron microscopy helped understand these differences (Wang et al., 2017).

Pharmaceutical Research

  • Synthesis of Saxitoxin : Guanidine sulfamate played a role in the asymmetric synthesis of saxitoxin, a bis-guanidinium compound. This synthesis involved complex processes like oxathiazinane dioxide heterocycles assembly and dehydrative cyclization, highlighting its potential in pharmaceutical research (Fleming & Du Bois, 2006).

Catalysis and Ionic Liquids

  • Guanidine-Based Ionic Liquids in Biolubricant Synthesis : The synthesis of 1,1,3,3-tetramethylguanidinium hydrogen sulphate from guanidine and its application as an ionic liquid catalyst in the production of biolubricant esters demonstrates its significance in green chemistry and industrial applications (Porwal et al., 2016).

Atmospheric Science

  • Role in Atmospheric New-Particle Formation : Guanidine as a stabilizer in atmospheric new-particle formation has been studied, especially its role in enhancing sulfuric acid-driven particle formation. This research is crucial in understanding atmospheric chemistry and climate dynamics (Myllys et al., 2018).

Drug Delivery Systems

  • Application in Drug Delivery Systems : The use of guanidine-containing polymers to modify silica particles for drug encapsulation and controlled release, with emphasis on pH responsiveness, showcases its potential in advanced pharmaceutical delivery technologies (Timin et al., 2015).

Polymer Synthesis and Flame Retardancy

  • Flame Retardancy in Polyamide 6 : Guanidine sulfamate, in combination with melamine polyphosphate, has been used to enhance the flame retardancy of Polyamide 6. This application is significant in material science, particularly in improving fire safety standards for widely used polymers (Coquelle et al., 2015).

Solar Cell Technology

  • Enhancing Perovskite Solar Cells : Bifunctional guanidine sulfamate has been employed as an additive in perovskite solar cells, improving their efficiency and stability. This indicates its potential role in the development of renewable energy technologies (Liu et al., 2020).

Safety And Hazards

Exposure to Guanidine Sulfamate may cause irritation of the skin, eyes, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Guanidine Sulfamate has been studied for its high efficiency when combined with melamine polyphosphate (MPP) as a flame retardant for Polyamide 6 (PA6) . A decrease of the peak of the heat release rate by 30% compared to pure PA6 was obtained using only 5 wt% of a GAS/MPP mixture in a microscale calorimeter . This suggests potential future applications in various sectors, including home textiles, transportation, or construction .

properties

IUPAC Name

guanidine;sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEUSAPFBRDCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068604
Record name Sulfamic acid, compd. with guanidine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Sulfamic acid, compd. with guanidine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Guanidine sulfamate

CAS RN

50979-18-5
Record name Guanidine sulfamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50979-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sulfamic acid, compd. with guanidine (1:1)
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Record name Sulfamic acid, compd. with guanidine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamic acid, compd. with guanidine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidinium sulphamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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